molecular formula C10H15N B12077780 (E)-2-(3,3-Dimethylcyclohexylidene)acetonitrile

(E)-2-(3,3-Dimethylcyclohexylidene)acetonitrile

Cat. No.: B12077780
M. Wt: 149.23 g/mol
InChI Key: BWNVBWRRJJIHEK-WEVVVXLNSA-N
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Description

2-(3,3-Dimethylcyclohexylidene)acetonitrile is a chemical compound with the molecular formula C10H15N. It is a colorless liquid with a strong odor and is commonly used in the manufacturing of pharmaceuticals, agrochemicals, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylcyclohexylidene)acetonitrile typically involves the reaction of 3,3-dimethylcyclohexanone with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(3,3-Dimethylcyclohexylidene)acetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylcyclohexylidene)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,3-Dimethylcyclohexylidene)acetonitrile has been the subject of scientific research due to its unique physical and chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 2-(3,3-Dimethylcyclohexylidene)acetonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylcyclohexanone: A precursor in the synthesis of 2-(3,3-Dimethylcyclohexylidene)acetonitrile.

    Cyclohexanone: A structurally similar compound with different chemical properties.

    Acetonitrile: A simple nitrile compound used in the synthesis of various organic molecules.

Uniqueness

2-(3,3-Dimethylcyclohexylidene)acetonitrile is unique due to its specific structural features, which confer distinct reactivity and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(2E)-2-(3,3-dimethylcyclohexylidene)acetonitrile

InChI

InChI=1S/C10H15N/c1-10(2)6-3-4-9(8-10)5-7-11/h5H,3-4,6,8H2,1-2H3/b9-5+

InChI Key

BWNVBWRRJJIHEK-WEVVVXLNSA-N

Isomeric SMILES

CC1(CCC/C(=C\C#N)/C1)C

Canonical SMILES

CC1(CCCC(=CC#N)C1)C

Origin of Product

United States

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